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Compound of Interest

Compound Name: PF-03814735

Cat. No.: B612103 Get Quote

A Comparative Analysis of the Orally Bioavailable Aurora Kinase Inhibitor PF-03814735 with

Alternative Agents in In Vivo Cancer Models

This guide provides an objective comparison of the in vivo anti-tumor activity of PF-03814735,

a potent inhibitor of Aurora kinases A and B, against other well-characterized Aurora kinase

inhibitors.[1][2] The data presented is intended for researchers, scientists, and drug

development professionals engaged in oncology research.

Comparative Analysis of In Vivo Efficacy
The anti-tumor activity of PF-03814735 has been evaluated in various human tumor xenograft

models.[1][3] This section summarizes the key findings and compares them with other notable

Aurora kinase inhibitors.
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Drug Target
Cancer
Model

Dosing
Schedule

Tumor
Growth
Inhibition
(TGI)

Reference

PF-03814735 Aurora A/B
HCT-116

(Colon)

20 mg/kg,

oral, once

daily for 10

days

≥50% [3]

A2780

(Ovarian)
Not specified Significant [3]

MDA-MB-231

(Breast)
Not specified Significant [3]

Colo-205

(Colorectal)
Not specified Significant [3]

SW620

(Colorectal)
Not specified Significant [3]

HL-60

(Leukemia)
Not specified Significant [3]

MLN8054 Aurora A
HCT-116

(Colon)

30 mg/kg,

oral, twice

daily for 21

days

81% [4]

HCT-116

(Colon)

30 mg/kg,

oral, once

daily for 21

days

84% [5]

AZD1152

(Barasertib)
Aurora B

SW620

(Colorectal)
Not specified

55% to

≥100%
[6]

MiaPaCa-2

(Pancreatic)
Not specified

Significant

inhibition and

delay in

tumor growth

[7]
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Tozasertib

(VX-680)
Pan-Aurora

HL-60

(Leukemia)

75 mg/kg,

i.p., twice

daily for 13

days

98%

reduction in

mean tumor

volume

[8]

Pancreatic &

Colon

Xenografts

Not specified
Tumor

regression
[8]

ccRCC

Xenografts
Not specified

Significant

inhibition
[9]

Experimental Protocols
The following sections detail the typical methodologies employed in the in vivo assessment of

the anti-tumor activity of Aurora kinase inhibitors.

Xenograft Tumor Model Establishment
Human tumor cell lines are cultured under standard conditions.[3] For subcutaneous xenograft

models, a specific number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable

medium, often mixed with Matrigel, and injected subcutaneously into the flank of

immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[10] For patient-derived

xenografts (PDTX), tumor fragments are implanted subcutaneously.[10] Tumors are allowed to

grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.[3]

Drug Administration and Dosing
PF-03814735 is an orally bioavailable compound and is typically administered via oral gavage.

Alternative Aurora kinase inhibitors are administered through various routes, including oral

gavage and intraperitoneal (i.p.) injection, as detailed in the comparative data table.[4] The

dosing schedule, including the dose level, frequency, and duration of treatment, is a critical

parameter and varies between studies.

Assessment of Anti-Tumor Activity
Tumor growth is monitored regularly, typically twice a week, by measuring the tumor

dimensions with calipers.[3] Tumor volume is calculated using the formula: (Length x Width²) /

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.selleckchem.com/products/VX-680(MK-0457).html
https://www.selleckchem.com/products/VX-680(MK-0457).html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2892409/
https://www.researchgate.net/publication/42768296_PF-03814735_an_Orally_Bioavailable_Small_Molecule_Aurora_Kinase_Inhibitor_for_Cancer_Therapy
http://www.zkbymed.com/Public/Uploads_Magazine/2018-02-07/5a7a74d28717a.pdf
http://www.zkbymed.com/Public/Uploads_Magazine/2018-02-07/5a7a74d28717a.pdf
https://www.researchgate.net/publication/42768296_PF-03814735_an_Orally_Bioavailable_Small_Molecule_Aurora_Kinase_Inhibitor_for_Cancer_Therapy
https://www.benchchem.com/product/b612103?utm_src=pdf-body
https://aacrjournals.org/mcr/article/8/3/373/90584/MLN8054-an-Inhibitor-of-Aurora-A-Kinase-Induces
https://www.researchgate.net/publication/42768296_PF-03814735_an_Orally_Bioavailable_Small_Molecule_Aurora_Kinase_Inhibitor_for_Cancer_Therapy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. The primary endpoint is often the percentage of tumor growth inhibition (TGI), which is

calculated by comparing the change in tumor volume in treated groups to the vehicle-treated

control group.[5] Body weight of the animals is also monitored as an indicator of toxicity. At the

end of the study, tumors may be excised for further pharmacodynamic and biomarker analysis,

such as assessing the phosphorylation of histone H3, a downstream substrate of Aurora B.[11]

Signaling Pathways and Experimental Workflow
Aurora Kinase Signaling Pathway
The Aurora kinase family, comprising Aurora A, B, and C, are crucial regulators of mitosis.[12]

[13] Their overexpression is frequently observed in various cancers, leading to chromosomal

instability and tumorigenesis.[12][13] Aurora A is involved in centrosome maturation and

separation, as well as spindle assembly.[13] Aurora B is a key component of the chromosomal

passenger complex and is essential for chromosome condensation, kinetochore-microtubule

attachment, and cytokinesis.[13] Inhibition of these kinases disrupts mitotic progression,

leading to cell cycle arrest, polyploidy, and ultimately apoptosis in cancer cells.[1]
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Caption: Simplified Aurora Kinase Signaling Pathway in Cancer.
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In Vivo Anti-Tumor Activity Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vivo efficacy of an

anti-tumor agent like PF-03814735.
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Caption: General Experimental Workflow for In Vivo Studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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